molecular formula C8H16O B1209688 3,4-Dimethylcyclohexanol CAS No. 5715-23-1

3,4-Dimethylcyclohexanol

Cat. No. B1209688
CAS RN: 5715-23-1
M. Wt: 128.21 g/mol
InChI Key: ZBAXJUPCYVIBSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethylcyclohexanol involves various methods including the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aliphatic and aromatic aldehydes (E. Kashani et al., 2016). Another method includes double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds catalyzed by KF/basic alumina under ultrasound irradiation (Ji-tai Li et al., 2005).

Molecular Structure Analysis

The molecular structure of 3,4-Dimethylcyclohexanol and its derivatives has been characterized by various spectroscopic techniques including IR, 1H, and 13C NMR (Aysha Fatima et al., 2021). These studies provide insights into the compound's structural conformation and electronic properties.

Chemical Reactions and Properties

3,4-Dimethylcyclohexanol undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Notably, it participates in reactions such as the Baeyer–Villiger oxidation under solvent-free conditions, catalyzed by dimethyltin(IV) compounds (L. Martins et al., 2016), showcasing its potential in creating esters or lactones.

Scientific Research Applications

Gas Chromatography Applications

3,4-Dimethylcyclohexanol and its isomers have been analyzed through gas chromatography. This technique helps in understanding the structure and stereochemistry of these compounds. Studies like the one by Baldwin and Burrell (2000) have rigorously correlated the structure of these isomers with their elution order, using optically active samples derived from methylcyclohexanone (Baldwin & Burrell, 2000).

Catalytic Reduction Research

Research into the catalytic reduction of compounds like dimedone has shown the formation of various dimethylcyclohexanol derivatives. For instance, the work by J. Wibaut and H. Gitsels (2010) demonstrated the formation of 3,3-dimethylcyclohexanol-1 and 1,1-dimethylcyclohexane under specific catalytic conditions (J. Wibaut & H. Gitsels, 2010).

Green Chemistry

In the realm of green chemistry, the chemistry of dimethyl carbonate (DMC) has been expanded to include reactions with various aliphatic alcohols and phenols. Jin et al. (2016) showed that certain acids aid in the carboxymethylation of primary aliphatic alcohols, and this research could potentially expand the application of DMC in green chemistry, potentially including reactions with compounds like 3,4-dimethylcyclohexanol (Jin, Hunt, Clark, & McElroy, 2016).

Synthesis of Derivatives

The synthesis of various derivatives of cyclohexanol, such as tetrahydropyrimido [4, 5-b]-quinoline derivatives, involves reactions with compounds including 3,4-dimethylcyclohexanol. Elkholy and Morsy (2006) reported on the reactivity of these compounds towards various reagents and their potential antimicrobial activity, indicating a medical application (Elkholy & Morsy, 2006).

Photochemistry and Reactivity Studies

The photochemistry and reactivity of compounds like 4-hydroxy(methoxy)phenyl cation, which involves reactions with cyclohexene derivatives, has been explored. Protti et al. (2004) found that these cations add to pi nucleophiles, providing insights into the cationic mechanism of addition to alkenes, relevant to the understanding of 3,4-dimethylcyclohexanol's reactivity (Protti, Fagnoni, Mella, & Albini, 2004).

Molecular Docking and Anticancer Research

Studies like those by Kokila, Kiran, and Ramakrishna (2017) have involved the molecular docking of cyclohexane derivatives, including dimethylcyclohexanol, to understand their potential as anticancer agents. This research implies the potential of these compounds in pharmaceutical applications (Kokila, Kiran, & Ramakrishna, 2017).

Crystal and Conformational Studies

Research has been conducted on the crystal structure and conformational aspects of cyclohexanone derivatives, including those related to 3,4-dimethylcyclohexanol. Such studies, like those by Begum et al. (2012), are significant for understanding the molecular and structural characteristics of these compounds (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).

Synthesis and Biological Interest

The synthesis of polysubstituted cyclohexanones, potentially including 3,4-dimethylcyclohexanol, has been researched for their biological interest. Studies like those by Geirsson, Árnadóttir, and Jónsson (2004) have shown efficient, stereoselective methods for producing these compounds, highlighting their potential in biological and pharmaceutical research (Geirsson, Árnadóttir, & Jónsson, 2004).

Safety And Hazards

When handling 3,4-Dimethylcyclohexanol, it’s important to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3,4-dimethylcyclohexan-1-ol
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InChI

InChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXJUPCYVIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871143
Record name 3,4-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,4-Dimethylcyclohexanol
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Product Name

3,4-Dimethylcyclohexanol

CAS RN

5715-23-1
Record name 3,4-Dimethylcyclohexanol
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Record name 3,4-Dimethylcyclohexan-1-ol
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Record name 3,4-Dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
HE Baumgarten, RL Eifert - The Journal of Organic Chemistry, 1953 - ACS Publications
Of the eleven most reasonable possibilities for the structure of a ketone, CsHuO isolated by von Braun and coworkers (1-3) from the degradation products of a naphthenic acid, CioHuOa…
Number of citations: 3 pubs.acs.org
T Ligor, M Ligor, A Amann, C Ager… - Journal of breath …, 2008 - iopscience.iop.org
We analysed breath and inhaled room air samples from 39 healthy volunteers (28 non-smokers, 8 smokers and 3 ex-smokers) by SPME–GC-MS. Mixed expiratory and indoor air …
Number of citations: 168 iopscience.iop.org
LM Trejo, S Pérez-Casas, M Costas… - Journal of the Chemical …, 1991 - pubs.rsc.org
Apparent heat capacities have been measured for cyclohexanol and substituted cyclohexanols in dilute n-heptane and n-decane at 25 C. The alcohols are cyclohexanol, 2-…
Number of citations: 18 pubs.rsc.org
G Sindhuja - Mass Spectrometry Letters, 2023 - dbpia.co.kr
Plants are a traditional source of many chemicals used as biochemical, flavors, food, color, and pharmaceuticals in various countries, especially India. Most herbal medicines and their …
Number of citations: 0 www.dbpia.co.kr
R Vinolia, AF Philomina, M Yasmin - papers.ssrn.com
Plants are a traditional source of many chemicals used as biochemical, flavors, food, color, and pharmaceuticals in various countries, especially India. Most herbal medicines and their …
Number of citations: 0 papers.ssrn.com
Z Qiu-sheng, C Chang-song, YOU Xiao-mei… - 福建农业学报, 2010 - fjnyxb.cn
Aimed to fine tune the processing in order to upgrade the flavor quality of Dangui (C. Snensis cv. Dangui) Oolong Tea, this study was conducted to analyze the flavoring components of …
Number of citations: 2 www.fjnyxb.cn
GP Kugatova-Shemyakina, VV Lutsenko - … of the Academy of Sciences of …, 1964 - Springer
A study was made of the reactivity of allyl bromine in 3-cyclohexenyl compounds in various exchange reactions. 2. Allyl bromides of the 3-cyclohexenyl series in whose molecules the …
Number of citations: 3 link.springer.com
JH In, SE Park, R Song, W Nam - Inorganica chimica acta, 2003 - Elsevier
An electron-deficient iron(III) porphyrin complex associated with iodobenzene diacetate (PhI(OAc) 2 ) afforded high yields of oxygenated products in catalytic oxygenations of olefins and …
Number of citations: 82 www.sciencedirect.com
W Nam, YM Goh, YJ Lee, MH Lim, C Kim - Inorganic Chemistry, 1999 - ACS Publications
An iron(III) porphyrin complex with highly electron-withdrawing substituents on the porphyrin ligand efficiently catalyzes the hydroxylation of alkanes by H 2 O 2 via enzyme mimetic …
Number of citations: 99 pubs.acs.org
C Kim, K Chen, J Kim, L Que - Journal of the American Chemical …, 1997 - ACS Publications
The stereospecific functionalization of aliphatic CH bonds is an important goal for chemistry and biochemistry. 1 While such transformations can be carried out by organic peroxides in a …
Number of citations: 363 pubs.acs.org

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